
2-fluoro-N,3-dimethylbenzene-1-sulfonamide
説明
2-fluoro-N,3-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10FNO2S. It is a derivative of benzenesulfonamide, where a fluorine atom is substituted at the second position and two methyl groups are attached to the nitrogen and the third position of the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N,3-dimethylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzenesulfonyl chloride and N,N-dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability .
化学反応の分析
Types of Reactions
2-fluoro-N,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and sulfonamide group can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzenesulfonamides, while oxidation and reduction can lead to the formation of sulfonic acids or amines .
科学的研究の応用
Medicinal Chemistry and Drug Development
NLRP3 Inflammasome Inhibition
Recent studies have highlighted the potential of sulfonamide-based compounds, including 2-fluoro-N,3-dimethylbenzene-1-sulfonamide, as selective inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is implicated in various inflammatory diseases, including neurodegenerative disorders. A notable study demonstrated that sulfonamide-containing scaffolds could effectively inhibit NLRP3 activity in vitro and in vivo, showcasing their therapeutic potential in conditions like Alzheimer’s disease and gout .
Pharmacokinetic Studies
The pharmacokinetic properties of this compound have been modeled using physiologically based pharmacokinetic (PBPK) approaches. These models help predict absorption characteristics and potential drug-drug interactions (DDIs), particularly when co-administered with CYP3A4 inhibitors. Such studies are crucial for understanding the compound's behavior in human subjects and optimizing its therapeutic use .
Neuroinflammation Biomarkers
Given the role of neuroinflammation in several neurological disorders, there is ongoing research into using sulfonamide derivatives as biomarkers for imaging studies. The incorporation of fluorine atoms into the structure allows for radiolabeling, making these compounds suitable for positron emission tomography (PET) imaging. This application could provide insights into inflammatory processes in the brain and aid in diagnosing conditions such as Alzheimer's disease .
Case Study 1: NLRP3 Inhibitor Development
In a study focusing on the design of novel NLRP3 inhibitors, researchers synthesized a series of compounds based on sulfonamide scaffolds. Among these, derivatives similar to this compound exhibited significant inhibitory activity against NLRP3, with IC50 values indicating potent effects in cellular models .
Case Study 2: Pharmacokinetic Modeling
A comprehensive PBPK modeling study was conducted to assess the absorption characteristics of this compound when co-administered with a CYP3A4 inhibitor. The model successfully predicted non-linear pharmacokinetics observed during clinical trials, highlighting the importance of understanding drug interactions for effective therapy .
作用機序
The mechanism of action of 2-fluoro-N,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Fluoro-N,N-dimethylbenzenesulfonamide: Similar structure but with the fluorine atom at the fourth position.
N,N-Dimethylbenzenesulfonamide: Lacks the fluorine substitution, affecting its reactivity and properties.
Uniqueness
The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .
生物活性
2-Fluoro-N,3-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 219.25 g/mol. The presence of the fluorine atom in the benzene ring is significant as it can influence the compound's reactivity and biological properties compared to other halogenated sulfonamides.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial growth and cancer cell proliferation:
- Antibacterial Activity : Similar to other sulfonamides, it may inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria, thereby preventing bacterial growth .
- Anticancer Activity : Recent studies suggest that this compound may exhibit anticancer properties by inhibiting ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair, which could lead to apoptosis in cancer cells .
Antibacterial Activity
A comparative study of various sulfonamides including this compound showed its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 8 | Escherichia coli |
Sulfamethoxazole | 16 | Staphylococcus aureus |
Trimethoprim | 4 | Klebsiella pneumoniae |
The results indicate that this compound exhibits comparable antibacterial activity to established sulfonamides.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:
These findings suggest that the compound not only inhibits cell proliferation but also induces apoptosis in certain cancer cells.
Case Studies
Several studies have explored the structure-activity relationship (SAR) of sulfonamides including this compound:
- Study on Anticancer Activity : A study involving various benzenesulfonamides revealed that modifications at the para-position significantly affected their anticancer efficacy. The introduction of fluorine at the meta-position enhanced potency against breast cancer cell lines compared to non-fluorinated analogs .
- Antibacterial Efficacy : Research comparing different sulfonamide derivatives indicated that fluorinated compounds often exhibited improved antibacterial properties due to increased lipophilicity and altered binding affinities for bacterial enzymes .
特性
IUPAC Name |
2-fluoro-N,3-dimethylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-6-4-3-5-7(8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJRMCHXJXWNJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)NC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864268-87-0 | |
Record name | 2-fluoro-N,3-dimethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。